2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde
Description
2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde is an intriguing chemical compound with potential applications in cutting-edge scientific research. It is offered by various chemical suppliers, indicating its relevance in the field .
Synthesis Analysis
The synthesis of thiophene derivatives, such as 2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde, has been a topic of interest in recent scientific literature . Various strategies have been developed, including the Gewald condensation reaction, which involves sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . The 2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde molecule incorporates this thiophene structure, indicating its potential for diverse chemical properties and applications .Chemical Reactions Analysis
The synthesis of thiophene derivatives often involves condensation reactions, such as the Gewald reaction . In these reactions, an iminyl radical is initially generated by a single-electron-transfer (SET) process .Future Directions
properties
IUPAC Name |
2-(1-ethyl-3-thiophen-3-ylpyrazol-4-yl)acetaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-2-13-7-9(3-5-14)11(12-13)10-4-6-15-8-10/h4-8H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRRGZHMYVBCAEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CSC=C2)CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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